1-Cyclopropylpiperidine-2,4-dione
Overview
Description
1-Cyclopropylpiperidine-2,4-dione is a chemical compound with the molecular formula C8H11NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperidine-2,4-dione-type azaheterocycles, which includes this compound, involves two main groups of methods: traditional (carbonyl compound transformations) and novel (anionic enolate rearrangements) . These methods allow for the simple and effective preparation of structurally diverse compounds in both racemic and enantiopure forms .Molecular Structure Analysis
The chemical structures of this compound and its derivatives have been established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .Chemical Reactions Analysis
Thiazolidin-2,4-dione (TZD) derivatives, which include this compound, are synthesized using various methods such as Knoevenagel condensation . These compounds are obtained in yields ranging from 21.49% to 90.90% .Physical and Chemical Properties Analysis
This compound has a molecular weight of 153.18 . The storage temperature is -10 degrees .Scientific Research Applications
Hydantoin Derivatives in Medicinal Chemistry
Hydantoins, including compounds related to 1-Cyclopropylpiperidine-2,4-dione, are recognized for their wide array of biological and pharmacological activities, encompassing therapeutic and agrochemical applications. The importance of the hydantoin scaffold is underscored by several medications currently in use, such as Phenytoin, Nitrofurantoin, and Enzalutamide. These compounds are valuable in the synthesis of non-natural amino acids and their conjugates with potential medical applications, showcasing their role in drug discovery and development (Shaikh et al., 2023).
Thiazolidinedione as a Scaffold in Drug Discovery
Thiazolidinediones (TZDs) represent another crucial scaffold related to this compound, exhibiting a broad spectrum of biological activities and mechanisms of action. These compounds, including rhodanine-based ones, have been explored for their therapeutic potential in various diseases, albeit with caution due to challenges in optimizing selectivity and pharmacokinetic profiles. The critical analysis of rhodanine-based compounds provides insights into their application in drug discovery, despite their classification as potentially problematic compounds due to non-specific interactions (Tomašič & Peterlin Mašič, 2012).
Synthesis and Reactivity of Heterocyclic Compounds
The synthesis and reactivity of heterocyclic compounds based on isatins, closely related to this compound, have been extensively reviewed, emphasizing their utility as building blocks for generating a wide range of N-heterocycles with significant biological activities. These reviews highlight the synthetic versatility of isatins and their derivatives in forming novel heterocyclic compounds, contributing to the advancement of medicinal chemistry and pharmaceutical research (Sadeghian Zahra Sadeghian & Bayat, 2022).
Mechanism of Action
Thiazolidin-2,4-dione (TZD) analogues, including 1-Cyclopropylpiperidine-2,4-dione, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .
Safety and Hazards
Future Directions
The synthesis of piperidine-2,4-dione-type azaheterocycles, including 1-Cyclopropylpiperidine-2,4-dione, has significant potential in modern drug development and natural product synthesis . The specific structure and appropriate reactivity profiles of dione-type molecules make them a convenient platform for the construction of functionalized piperidine-type systems possessing high synthetic and medicinal potential .
Properties
IUPAC Name |
1-cyclopropylpiperidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-3-4-9(6-1-2-6)8(11)5-7/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZVZBJSNHSOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=O)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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